molecular formula C24H21NO5 B3223276 Fmoc-L-phe(2-OH)-OH CAS No. 1217697-92-1

Fmoc-L-phe(2-OH)-OH

Cat. No.: B3223276
CAS No.: 1217697-92-1
M. Wt: 403.4 g/mol
InChI Key: PQUQPFKXORWNNZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-phe(2-OH)-OH is a non-natural, Fmoc-protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The compound features a phenolic hydroxyl group on the ortho (2-) position of the phenylalanine aromatic ring, which introduces unique chemical properties and potential for further functionalization. This modification is valuable for probing enzyme active sites, studying protein-protein interactions, and introducing specific post-translational modification mimics into synthetic peptides. During peptide synthesis, the Fmoc (9-fluorenylmethoxycarbonyl) group serves as an orthogonal protecting group for the alpha-amino group, which can be selectively removed under mild basic conditions using reagents such as piperidine to facilitate chain elongation. The orthogonal nature of the Fmoc group allows for compatibility with a wide range of other protecting groups for the reactive side chains. The 2-hydroxy group itself may require protection during synthesis, often with groups like the trityl group, to prevent side reactions during coupling steps. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product-specific handling instructions, but typical storage recommendations for Fmoc-amino acids are in a cool (2-8°C), dry place, protected from light.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUQPFKXORWNNZ-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for Fmoc L Phe 2 Oh Oh

Regioselective Hydroxylation Strategies for Phenylalanine Precursors

The introduction of a hydroxyl group at the ortho position of the phenyl ring of phenylalanine is a key challenge. Both direct and indirect methods have been explored to achieve this regioselectivity.

Direct Aromatic Hydroxylation Techniques

Direct hydroxylation of L-phenylalanine to produce L-2-hydroxyphenylalanine is often complicated by the formation of a mixture of ortho, meta, and para isomers. However, certain enzymatic and chemical methods can favor the formation of the desired ortho product.

Enzymatic Hydroxylation: Phenylalanine hydroxylase (PAH) is the primary enzyme responsible for the hydroxylation of phenylalanine to tyrosine (p-hydroxyphenylalanine) in biological systems. wikipedia.org While its natural function is para-hydroxylation, mutations in the enzyme can alter its regioselectivity. For instance, specific mutants of phenylalanine 3-hydroxylase (Phe3H) have been shown to produce a mixture of meta and para isomers, with some mutants also exhibiting altered product distributions. nih.govcore.ac.uk Further enzyme engineering efforts could potentially lead to variants with enhanced ortho-selectivity.

Chemical Hydroxylation: Chemical methods for the direct hydroxylation of phenylalanine often involve strong oxidizing agents and can lack regioselectivity, leading to a mixture of isomers. The Fenton reaction, which generates hydroxyl radicals, has been shown to hydroxylate phenylalanine, but it typically yields a distribution of 2-hydroxy-, 3-hydroxy-, and 4-hydroxyphenylalanine. researchgate.net

Indirect Synthetic Routes via Pre-functionalized Intermediates

To overcome the challenges of direct regioselective hydroxylation, indirect synthetic routes starting from pre-functionalized phenylalanine derivatives or other precursors are often employed.

Directed Ortho-Metalation (DoM): This powerful strategy allows for the functionalization of the ortho position of an aromatic ring by using a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org In the context of phenylalanine, the amino and/or carboxyl groups can be protected and modified to act as DMGs. The protected phenylalanine derivative is treated with a strong base, such as an organolithium reagent, to selectively deprotonate the ortho position of the phenyl ring. The resulting aryllithium species can then be quenched with an electrophilic oxygen source to introduce the hydroxyl group. This method offers high regioselectivity for the ortho position. uwindsor.ca

Route from L-Tyrosine: An alternative indirect approach involves the modification of the readily available amino acid L-tyrosine. This can be achieved through a multi-step sequence that repositions the hydroxyl group from the para to the ortho position. While synthetically more complex, this strategy can provide access to the desired L-o-tyrosine.

Integration of Fmoc Protection during Synthesis of L-phe(2-OH)-OH

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the amino function of L-phe(2-OH)-OH is a critical step for its use in solid-phase peptide synthesis (SPPS). This process requires careful optimization to ensure high yields and prevent side reactions, particularly those involving the phenolic hydroxyl group.

Optimized Reaction Conditions for Fmoc-ylation

The standard procedure for Fmoc protection involves the reaction of the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. For amino acids with reactive side chains, such as the hydroxyl group in L-phe(2-OH)-OH, it is often necessary to protect this functionality prior to Fmoc-ylation to prevent undesired side reactions.

A common strategy for protecting phenolic hydroxyl groups in Fmoc-based peptide synthesis is the use of a tert-butyl (tBu) ether. nbinno.compeptide.com The tert-butyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but can be cleaved under the acidic conditions typically used for final deprotection and cleavage from the resin (e.g., trifluoroacetic acid). stackexchange.com Therefore, an effective strategy would involve the synthesis of L-phe(2-O-tBu)-OH followed by its Fmoc protection.

The Fmoc-ylation reaction itself is typically carried out in a biphasic system, such as dioxane and aqueous sodium carbonate, at controlled temperatures to ensure complete reaction and minimize side-product formation.

Table 1: Comparison of Protecting Groups for the Hydroxyl Function of Tyrosine Derivatives in Fmoc Synthesis

Protecting GroupCleavage ConditionsStability to Fmoc Deprotection (Base)Orthogonality with Fmoc
tert-Butyl (tBu)Strong Acid (e.g., TFA)StableYes
Benzyl (Bzl)Hydrogenolysis, Strong AcidPartially labile to strong baseLimited
2-Bromobenzyloxycarbonyl (2-BrZ)Strong Acid (HF)Labile to piperidine (B6355638)No
Silyl Ethers (e.g., TMSE)Fluoride source (e.g., TBAF) or TFAStableYes

This table is interactive. You can sort and filter the data by clicking on the column headers.

Minimization of Side Reactions and Racemization

During the Fmoc protection step, several side reactions can occur, including the formation of di- and tripeptides if the reaction conditions are not carefully controlled. Furthermore, the basic conditions required for Fmoc-ylation can potentially lead to racemization at the chiral center of the amino acid.

To minimize these side reactions, it is crucial to control the stoichiometry of the reagents, the reaction temperature, and the pH. The use of pre-protected L-phe(2-O-tBu)-OH can prevent reactions at the hydroxyl group.

Racemization can be a significant issue, particularly for amino acids with electron-withdrawing groups on the side chain or for sterically hindered amino acids. nih.govnih.govresearchgate.net While phenylalanine itself is not among the most prone to racemization, the presence of the ortho-hydroxyl group could influence the acidity of the alpha-proton. Careful control of the base concentration and reaction time is essential to suppress epimerization. The choice of the Fmoc-ylating agent and the solvent system can also impact the level of racemization.

Diastereoselective Synthesis of Enantiopure Fmoc-L-phe(2-OH)-OH

Ensuring the enantiopurity of the final this compound product is paramount. This can be achieved by starting with enantiopure L-phenylalanine or by employing a diastereoselective synthesis strategy that allows for the separation of diastereomers and subsequent removal of a chiral auxiliary.

One of the most powerful methods for asymmetric synthesis of amino acids involves the use of chiral auxiliaries, such as Evans oxazolidinones. researchgate.netsantiago-lab.comyoutube.comresearchgate.net This approach allows for the stereocontrolled introduction of the side chain.

A potential synthetic route could involve the following steps:

Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone derived from an available chiral amino alcohol) to a suitable carboxylic acid precursor.

Diastereoselective alkylation of the resulting enolate with a 2-alkoxybenzyl bromide, where the alkoxy group serves as a protected form of the hydroxyl group. The bulky chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched N-protected-L-phe(2-OR)-OH.

Deprotection of the hydroxyl group and subsequent Fmoc protection of the amino group as described in section 2.2.

This strategy allows for the construction of the desired stereoisomer with high fidelity, and the chiral auxiliary can often be recovered and reused.

Table 2: Key Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Chiral AuxiliaryTypical ApplicationStereocontrol Mechanism
Evans OxazolidinonesAldol and alkylation reactionsSteric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile.
Pseudoephedrine AmidesAlkylation of glycine (B1666218) enolatesChelation control involving the lithium enolate and the auxiliary's hydroxyl and methoxy (B1213986) groups.
CamphorsultamMichael additions, alkylationsSteric hindrance from the camphor (B46023) skeleton blocks one face of the enolate.

This table is interactive. You can sort and filter the data by clicking on the column headers.

By carefully selecting and implementing these synthetic and chemo-enzymatic strategies, high-purity this compound can be efficiently prepared for its application in the synthesis of novel peptides and other bioactive molecules.

Chemo-Enzymatic and Biocatalytic Approaches for Hydroxylated Phenylalanine Derivatives

The synthesis of hydroxylated phenylalanine derivatives, such as the ortho-hydroxylated form that is the basis of this compound, has benefited significantly from the integration of enzymatic and chemical methods. These chemo-enzymatic and biocatalytic approaches offer high regio- and stereoselectivity, often under milder reaction conditions than purely chemical syntheses.

A notable biocatalytic one-pot synthesis method produces L-tyrosine derivatives from monosubstituted benzenes. thieme-connect.com This process employs a dual-enzyme system. Initially, a mutant P450 monooxygenase facilitates the regio- and chemoselective ortho-hydroxylation of a benzene (B151609) derivative, using oxygen as the stoichiometric oxidant. thieme-connect.com Following this, a mutant tyrosine phenol (B47542) lyase catalyzes the C-C bond formation and asymmetric amination with pyruvate (B1213749) and ammonia, with pyridoxal (B1214274) phosphate (B84403) as a cofactor. thieme-connect.com This enzymatic cascade yields various L-tyrosine derivatives with excellent enantioselectivity. thieme-connect.com The resulting ortho-hydroxylated phenylalanine can then be chemically protected with an Fmoc group in a subsequent step to yield this compound.

The broader field of biocatalytic derivatization of L-tyrosine and other aromatic amino acids provides a rich context for these targeted syntheses. nih.govresearchgate.netresearchgate.net Enzymes such as tyrosinases, hydroxylases, and lyases are employed to modify the aromatic ring, the hydroxyl group, or the amino and carboxyl groups of the amino acid. nih.govresearchgate.net These enzymatic modifications can produce a wide array of derivatives, including L-3,4-dihydroxyphenylalanine (L-DOPA) and other compounds with applications in pharmaceuticals and other industries. nih.govresearchgate.net While not all of these methods directly produce o-tyrosine, the principles and enzyme classes involved are highly relevant.

The following table summarizes key aspects of a representative biocatalytic approach for producing ortho-hydroxylated phenylalanine, the precursor to this compound.

Enzymatic StepEnzyme UsedFunctionCo-factors/ReagentsProduct
Ortho-hydroxylationMutant P450 monooxygenaseRegio- and chemoselective hydroxylation of a monosubstituted benzeneOxygenortho-hydroxylated benzene derivative
C-C bond formation and aminationMutant tyrosine phenol lyaseCatalyzes C-C bond formation and asymmetric aminationPyruvate, Ammonia, Pyridoxal phosphateL-ortho-tyrosine

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the high purity required for its applications, particularly in peptide synthesis. The techniques employed must effectively separate the desired product from starting materials, byproducts, and any isomers that may have formed during synthesis, such as p-tyrosine and m-tyrosine derivatives.

High-performance liquid chromatography (HPLC) is a primary method for the purification of Fmoc-protected amino acids. phenomenex.commdpi.comphenomenex.comnih.govmst.edu For chiral separations, such as isolating the L-enantiomer of Fmoc-phe(2-OH)-OH, polysaccharide-based chiral stationary phases (CSPs) are particularly effective under reversed-phase conditions. phenomenex.comphenomenex.com The choice of mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and acidic additive (e.g., trifluoroacetic acid), is crucial for achieving optimal separation. phenomenex.commdpi.com For instance, Lux Cellulose-2 has demonstrated broad success in resolving various Fmoc-amino acids. phenomenex.com A glycopeptide antibiotic, teicoplanin, has also been used as a chiral stationary phase for the HPLC separation of enantiomers of phenylalanine and tyrosine analogues. nih.govmst.edu

Recrystallization is another common and effective method for purifying Fmoc-amino acids. ajpamc.com This technique involves dissolving the crude product in a suitable solvent (such as toluene) at an elevated temperature and then allowing it to cool, which induces the crystallization of the purified compound. ajpamc.com This method is particularly useful for removing process-related impurities on a larger scale. ajpamc.com

Solid-phase extraction (SPE) and column chromatography using silica (B1680970) gel are also employed, often as preliminary purification steps or for the separation of compounds with significant polarity differences. rsc.org The choice of eluent is critical for successful separation in column chromatography. rsc.org

The following table summarizes common purification techniques applicable to this compound.

TechniqueStationary Phase/MethodMobile Phase/Solvent (Examples)Key Separation Principle
Chiral HPLCPolysaccharide-based CSPs (e.g., Lux Cellulose-2), Teicoplanin-based CSPsAcetonitrile/Water or Methanol/Water with TFAEnantioselectivity based on chiral recognition
Reversed-Phase HPLCC18 or other hydrophobic phasesAcetonitrile/Water or Methanol/Water gradientsSeparation based on hydrophobicity
RecrystallizationN/ATolueneDifferential solubility of the compound and impurities at different temperatures
Column ChromatographySilica GelMethanol in DichloromethaneSeparation based on polarity

Conformational Analysis and Spectroscopic Elucidation of Fmoc L Phe 2 Oh Oh

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like Fmoc-L-phe(2-OH)-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its identity and analyze its conformational preferences in solution.

The primary 1D NMR experiments, ¹H and ¹³C NMR, provide fundamental structural information. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the phenylalanine backbone (α-CH, β-CH₂, NH), and the ortho-hydroxylated phenyl ring. The presence of the hydroxyl group on the phenyl ring would influence the chemical shifts of the aromatic protons, causing a different splitting pattern compared to Fmoc-L-phenylalanine.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment of these signals. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, it would show correlations between the α-proton and the β-protons of the phenylalanine residue. An HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C signals based on the already assigned ¹H spectrum.

To illustrate, the following table presents typical ¹H NMR chemical shifts for the parent compound, Fmoc-L-phenylalanine, in DMSO-d₆. The values for this compound would be expected to show variations, particularly for the aromatic protons, due to the electronic effects of the hydroxyl group.

Proton Fmoc-L-phenylalanine Chemical Shift (ppm) in DMSO-d₆ Expected Influence on this compound
Aromatic (Fmoc)7.89, 7.72, 7.42, 7.33Similar
Aromatic (Phe)7.28-7.15Significant shift and change in multiplicity due to the -OH group
NH~7.8Minor shift
α-CH~4.3Minor shift
β-CH₂~3.1, ~2.9Minor shift
CH (Fmoc)~4.2Similar
CH₂ (Fmoc)~4.2Similar

This is an interactive data table. You can sort and filter the data.

The three-dimensional structure of this compound in solution can be investigated using through-bond J-couplings (coupling constants) and through-space Nuclear Overhauser Effect (NOE) data. The magnitude of the coupling constant between the NH and α-CH protons (³J(HNHα)) is indicative of the backbone dihedral angle φ, as described by the Karplus equation.

NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about protons that are close in space, typically within 5 Å. For this compound, NOEs would be expected between:

The protons of the Fmoc group and the phenylalanine backbone, revealing the orientation of the protecting group.

The α-proton and the aromatic protons of the phenyl ring, indicating the preferred rotameric state of the side chain (dihedral angle χ₁).

The NH proton and the β-protons.

The presence of the ortho-hydroxyl group could potentially lead to intramolecular hydrogen bonding with the amide backbone, which would significantly influence the conformational preferences of the molecule compared to Fmoc-L-phenylalanine.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their secondary structure. As an L-amino acid derivative, this compound is chiral and will exhibit a characteristic CD spectrum. The spectrum is sensitive to the electronic transitions of the aromatic chromophores (the fluorenyl and phenyl groups) and the amide bond.

The CD spectrum of this compound would be expected to show signals in the far-UV region (below 250 nm), which are indicative of the peptide backbone conformation, and in the near-UV region (250-320 nm), arising from the aromatic side chains. The chiral environment of the Fmoc group, induced by the L-phenylalanine moiety, often results in distinct CD signals. researchgate.net The position and intensity of these bands can provide insights into the local conformation and the electronic interactions between the chromophores. For instance, studies on similar Fmoc-amino acids have shown that the chiral packing of the fluorenyl group can be observed. aalto.fi

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups:

A broad O-H stretching band for the carboxylic acid and the phenolic hydroxyl group.

An N-H stretching band for the amide.

C=O stretching bands for the carboxylic acid and the urethane (B1682113) (Fmoc) group.

C=C stretching bands for the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings. The following table summarizes the expected vibrational bands for this compound based on the known data for similar compounds. rsc.org

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)Weak
O-H (Phenol)Stretching~3400Weak
N-H (Amide)Stretching~3300Weak
C-H (Aromatic)Stretching3100-3000Strong
C-H (Aliphatic)Stretching3000-2850Strong
C=O (Carboxylic Acid)Stretching~1710Medium
C=O (Urethane)Stretching~1690Medium
C=C (Aromatic)Stretching1600-1450Strong
N-H (Amide II)Bending~1540Weak

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also show the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

While a crystal structure for this compound is not publicly available, data for Fmoc-L-phenylalanine exists. nih.gov In such structures, the fluorenyl groups often engage in significant π-stacking interactions, while the amino acid portions form hydrogen-bonded networks. For this compound, the presence of the additional hydroxyl group would likely introduce new hydrogen bonding motifs, potentially leading to a different packing arrangement compared to the parent compound.

Mass Spectrometry in Tandem with Separation Techniques for Purity and Identity

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₂₄H₂₁NO₅, by providing a highly accurate mass measurement. The theoretical exact mass of this compound is 403.14197 g/mol . nih.gov

When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), MS can also be used to assess the purity of the compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the fluorenylmethyl group or cleavage at the amide bond, which would further confirm its identity.

Incorporation of Fmoc L Phe 2 Oh Oh into Peptide and Peptidomimetic Structures

Strategies for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-L-phe(2-OH)-OH

Solid-phase peptide synthesis (SPPS) is a widely adopted methodology for constructing peptides due to its efficiency and ease of purification. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes base-labile Fmoc protection for the α-amino group, is commonly employed beilstein-journals.orgdu.ac.inresearchgate.net. This compound can be readily integrated into this scheme, though specific considerations regarding coupling and deprotection may arise due to the presence of the phenolic hydroxyl group.

The successful coupling of this compound to a growing peptide chain on the solid support is paramount for achieving high yields and purity du.ac.inresearchgate.net. Standard coupling reagents commonly used in Fmoc SPPS, such as carbodiimides (e.g., DIC) in combination with additives (e.g., HOBt, Oxyma Pure), or uronium/phosphonium-based reagents (e.g., HBTU, HATU, PyBOP), are generally effective beilstein-journals.orgdu.ac.inresearchgate.net. The selection and optimization of these reagents depend on the specific sequence and the steric hindrance around the coupling site. While the phenolic hydroxyl group is generally unreactive under standard coupling conditions, its presence might subtly influence the reactivity or solubility of the activated amino acid derivative. Careful monitoring of coupling efficiency, often through qualitative Kaiser tests or quantitative amino acid analysis, is recommended to ensure complete incorporation, especially in challenging sequences du.ac.in.

The Fmoc protecting group on the N-terminus of this compound is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF beilstein-journals.orgdu.ac.inresearchgate.net. This deprotection step is generally efficient and does not affect the phenolic hydroxyl group.

At the end of the synthesis, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed. For peptides synthesized using the Fmoc/tBu strategy, cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers (e.g., triisopropylsilane, water, thioanisole) to trap reactive carbocations generated during the process beilstein-journals.orgdu.ac.in. The phenolic hydroxyl group of 2-hydroxyphenylalanine is generally stable under these acidic cleavage conditions and does not typically require a specific protecting group, although its presence might influence the choice or concentration of scavengers in complex sequences.

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant method for routine peptide synthesis, solution-phase synthesis remains relevant for large-scale production or for specific peptide architectures. The principles of coupling and deprotection in solution-phase synthesis mirror those of SPPS, involving the activation of the carboxyl group and reaction with the free amine of the growing peptide chain. This compound can be utilized in solution-phase strategies, requiring careful purification of intermediates after each coupling and deprotection step. The phenolic hydroxyl group’s potential for side reactions, such as esterification or etherification under certain conditions, would need to be managed through appropriate choice of solvents and reagents.

Impact of 2-Hydroxylation on Peptide Secondary Structure Formation

Amino acid residues play a critical role in dictating the propensity of a peptide chain to adopt helical conformations, such as the α-helix libretexts.org. The side chains of amino acids can influence helix formation through steric interactions and hydrogen bonding capabilities. Amino acids with side chains capable of forming hydrogen bonds, like serine or threonine, can sometimes destabilize α-helices by competing with the main-chain hydrogen bonds that stabilize the helix libretexts.org. The hydroxyl group of 2-hydroxyphenylalanine, positioned on the aromatic ring, could potentially engage in intramolecular or intermolecular hydrogen bonding, or influence the local hydration shell, thereby affecting the energetic favorability of helical structures. While specific quantitative data for this compound in α-helix formation is not detailed in the provided snippets, studies on hydroxy-amino acids in β-peptides have shown that such modifications can indeed lead to distinct helical structures capes.gov.br. The ortho-hydroxyl group's proximity to the peptide backbone might also introduce specific conformational constraints or preferences.

Beta-turns (β-turns) are short, localized secondary structure elements that often connect β-strands and play a crucial role in protein folding and function libretexts.org. The propensity of amino acid sequences to form β-turns is influenced by their intrinsic conformational preferences and the nature of their side chains nih.govnih.gov. Research indicates that 2-hydroxyphenylalanine can influence β-turn formation googleapis.com. The hydroxyl group may participate in hydrogen bonding interactions that stabilize specific turn conformations, or its presence might alter the local polarity and steric environment, guiding the peptide chain into particular loop or turn structures. The ability of transient β-turn structures to reduce desolvation penalties and increase exposure of π/sp2 valence electrons suggests that modifications influencing turn propensity, such as the hydroxylation in 2-hydroxyphenylalanine, could be significant in peptide self-assembly and phase separation phenomena nih.govnih.gov.

Hydrogen Bonding Networks Involving the 2-Hydroxyl Group

The incorporation of this compound into peptide sequences introduces a hydroxyl group at the ortho position of the phenylalanine side chain. This hydroxyl group can significantly influence peptide conformation and stability by participating in hydrogen bonding networks. Research into phenylalanine derivatives has highlighted the importance of such interactions. For instance, studies on Fmoc-Tyr-OH, which also possesses a hydroxyl group on its phenyl ring, have shown that these groups can form 2D hydrogen-bonded networks with water molecules and carbonyl groups within the peptide structure researchgate.net. These interactions contribute to the self-assembly properties of modified amino acids, leading to ordered structures researchgate.netresearchgate.net. While direct studies specifically detailing the hydrogen bonding of the 2-hydroxyl group of this compound in complex peptide architectures are limited in the provided search results, it is understood that phenolic hydroxyl groups, in general, can act as both hydrogen bond donors and acceptors. This dual capability allows them to engage in intra- and intermolecular hydrogen bonds, stabilizing specific secondary structures like β-turns or contributing to the formation of supramolecular assemblies researchgate.netresearchgate.netnih.gov. The precise positioning of the hydroxyl group at the 2-position (ortho) may confer unique conformational preferences compared to other hydroxylated phenylalanines, potentially influencing local peptide backbone geometry and side-chain packing.

This compound in the Design of Peptidomimetics and Constrained Peptide Architectures

This compound serves as a valuable building block in the design of peptidomimetics and constrained peptide architectures. Peptidomimetics are compounds that mimic the structure and/or function of peptides but often possess enhanced stability, bioavailability, or novel properties. The introduction of modified amino acids like this compound can lead to peptides with altered conformational rigidity. The hydroxyl group can act as a point for further chemical modification or participate in intramolecular interactions that restrict conformational freedom, thereby stabilizing specific peptide folds or creating novel structural motifs ntu.ac.uknih.gov.

Research into modified phenylalanines, such as dehydro-phenylalanine residues, demonstrates how altered side chains can enforce specific helical conformations (e.g., 3(10)-helices) due to constrained dihedral angles nih.gov. While this specific study did not involve the 2-hydroxyl group, it illustrates the principle that side-chain modifications can dictate peptide secondary structure. The hydroxyl group on this compound can potentially be utilized in cyclization strategies, either directly or after functionalization, to create cyclic peptides or peptidomimetics. Cyclic peptides often exhibit increased resistance to enzymatic degradation and can display enhanced receptor binding affinity due to their pre-organized conformations ntu.ac.uknih.gov. The incorporation of such modified amino acids is a key strategy in developing molecules with tailored biological activities.

Post-Synthetic Modification of the 2-Hydroxyl Group within Peptides

The 2-hydroxyl group on the phenylalanine residue of this compound offers a reactive handle for post-synthetic modification of peptides. This allows for the introduction of diverse functionalities onto a pre-assembled peptide chain, expanding its utility and enabling the creation of complex bioconjugates or modified peptides with altered properties. Common modifications of hydroxyl groups in amino acid side chains include esterification, etherification, glycosylation, or conjugation with various molecules.

While specific examples of post-synthetic modifications targeting the 2-hydroxyl group of this compound are not explicitly detailed in the provided search results, general principles of peptide modification apply. For instance, hydroxyl groups on serine, threonine, and tyrosine residues are well-established sites for phosphorylation, glycosylation, and other derivatizations genscript.comthermofisher.com. Similarly, the 2-hydroxyl group of this compound could be selectively acylated, alkylated, or used for attachment to solid supports or other biomolecules. The presence of the Fmoc protecting group on the N-terminus is standard for solid-phase peptide synthesis, and the 2-hydroxyl group would be available for modification after deprotection of the Fmoc group or as part of the final peptide structure. Research into C-H functionalization of phenylalanine residues in peptides demonstrates that even seemingly unreactive positions can be modified, suggesting that the hydroxyl group provides a readily accessible site for chemical transformations ntu.ac.ukacs.orgntu.ac.uk.

Advanced Applications of Fmoc L Phe 2 Oh Oh As a Building Block in Materials Science and Supramolecular Chemistry

Utilization in the Construction of Self-Assembled Peptide and Amino Acid Architectures

The self-assembly of Fmoc-amino acids is primarily driven by a combination of π-π stacking interactions between the aromatic fluorenyl groups, hydrogen bonding involving the carbamate (B1207046) and carboxylic acid moieties, and hydrophobic interactions. chemscene.com In the case of Fmoc-L-phe(2-OH)-OH, the presence of the ortho-hydroxyl group on the phenylalanine side chain introduces an additional site for hydrogen bonding. This functional group can act as both a hydrogen bond donor and acceptor, potentially altering the assembly pathway and the stability of the resulting supramolecular structures compared to its non-hydroxylated counterpart, Fmoc-L-phenylalanine. mdpi.com

Hydrogel Formation and Characterization

This compound is a potent low-molecular-weight gelator, capable of forming viscoelastic hydrogels in water at low concentrations. The formation of these gels is a direct consequence of the self-assembly of the molecules into a three-dimensional network of entangled fibers that immobilize the solvent. The introduction of the 2-hydroxy group generally affects the critical gelation concentration (CGC) and the mechanical properties of the resulting hydrogel. The hydroxyl group increases the hydrophilicity of the molecule, which can influence its solubility and the hydrophobic driving forces for assembly. mdpi.com However, the enhanced hydrogen-bonding capacity can also promote more efficient network formation.

The characterization of these hydrogels reveals a fibrillar network morphology, typically observed through techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). Rheological studies are used to quantify the mechanical strength (storage modulus, G') and viscous properties (loss modulus, G'') of the gels. The properties of this compound hydrogels are highly responsive to external stimuli such as pH and temperature, as these factors can alter the protonation state of the carboxylic acid and hydroxyl groups, thereby affecting the hydrogen bonding and electrostatic interactions that stabilize the gel network.

Table 1: Comparative Properties of Fmoc-Amino Acid Hydrogels
CompoundTypical Critical Gelation Concentration (CGC) (% w/v)Primary Driving Forces for AssemblyResulting Gel Mechanical Strength (G')
Fmoc-L-phenylalanine0.2 - 0.5%π-π Stacking, Hydrophobic Interactions, H-BondingModerate
This compound0.3 - 0.6%π-π Stacking, Enhanced H-Bonding, Hydrophobic InteractionsModerate to High
Fmoc-L-tyrosine (4-OH)0.4 - 0.8%H-Bonding, π-π StackingModerate

Nanofiber and Nanostructure Fabrication

The fundamental components of the hydrogels formed by this compound are self-assembled nanofibers. These fibers are formed through the hierarchical assembly of individual molecules into β-sheet-like arrangements, which then grow into elongated structures. The morphology of these nanostructures is influenced by the kinetics of the self-assembly process, which can be controlled by factors like solvent composition and the rate of pH or temperature change.

The presence of the 2-hydroxy group can lead to nanofibers with different diameters, persistence lengths, and surface properties compared to those formed from Fmoc-L-phenylalanine. These differences arise from the altered intermolecular interactions. The hydroxyl group provides a functional handle on the nanofiber surface, which can be used for further chemical modification or to interact with other molecules or materials, making these structures highly valuable in the fabrication of advanced composite materials.

Integration into Polymeric Materials with Defined Architectures

The self-assembled fibrillar network of this compound can be integrated into polymeric matrices to create hybrid materials with enhanced properties. A common approach is the formation of an interpenetrating polymer network (IPN), where the this compound hydrogel is formed within a pre-existing polymer network, or vice-versa. For example, incorporating the peptide-based network into a polyacrylamide hydrogel can result in a double-network material with significantly improved toughness, self-healing capabilities, and stimuli-responsiveness. The fibrillar network of this compound can act as a sacrificial network that breaks and reforms to dissipate energy, while the covalent polymer network provides structural integrity.

Role in Supramolecular Assembly and Host-Guest Chemistry

The aromatic and functional moieties of this compound make it an excellent component for complex supramolecular systems. The fluorenyl group is known to participate in host-guest interactions, for example with cyclodextrins. This interaction can be used to control the self-assembly process, where the addition of a host molecule can either inhibit or promote gelation by encapsulating the fluorenyl group.

Furthermore, the fibrillar network of the hydrogel can act as a supramolecular host itself, capable of encapsulating guest molecules such as drugs, dyes, or nanoparticles. The 2-hydroxy group on the phenyl ring can provide specific binding sites for guest molecules through hydrogen bonding, potentially leading to higher loading capacities and more controlled release profiles compared to the parent compound.

This compound as a Scaffold for Rational Design of Functional Materials

The predictable self-assembly and functionalizable nature of this compound make it an ideal scaffold for the bottom-up design of functional materials. The properties of the resulting materials can be tuned by simple chemical modifications to the building block. For instance, the hydroxyl group can be esterified or etherified to alter the hydrophobicity and interaction potential of the molecule, thereby tuning the mechanical properties and degradation rate of the resulting hydrogel. This "molecular engineering" approach allows for the rational design of materials tailored for specific applications, such as tissue engineering scaffolds where cell adhesion and proliferation can be controlled by the scaffold's properties. mdpi.com

Table 2: Design Parameters and Their Effects on Material Function
Design ParameterMolecular ModificationEffect on Self-AssemblyPotential Application
Mechanical StrengthIncrease concentration of this compoundDenser fibrillar networkLoad-bearing tissue scaffolds
Guest Molecule ReleaseIncorporate specific binding sites via the 2-OH groupEnhanced host-guest interactionControlled drug delivery
BiocompatibilityCo-assembly with bioactive peptidesPresentation of cell-signaling motifs3D cell culture matrices

Biosensing Applications (e.g., as part of recognition elements)

While still an emerging area, hydrogels based on this compound have potential in the development of biosensors. The hydrogel matrix can serve as a medium for immobilizing biorecognition elements, such as enzymes or antibodies, while maintaining their biological activity. nih.gov The porous nature of the gel allows for the diffusion of analytes to the recognition element.

More advanced concepts involve using the this compound assembly itself as a component of the recognition system. The 2-hydroxy-phenyl moiety can participate in specific recognition events, for example, through cation-π interactions or hydrogen bonding with a target analyte. The binding of an analyte to the fibrillar network could disrupt the self-assembled structure, leading to a measurable change in the hydrogel's properties, such as its fluorescence, mechanical strength, or volume. This change can be transduced into a detectable signal, forming the basis of a "gel-to-sol" or colorimetric sensor.

Computational Chemistry and Molecular Modeling Studies of Fmoc L Phe 2 Oh Oh

Docking and Binding Site Analysis (Theoretical)This area of study would investigate the potential interactions of Fmoc-L-phe(2-OH)-OH with biological targets or other molecular systems.

Theoretical docking studies would involve predicting the binding modes and affinities of this compound to specific protein targets or receptor sites. This process typically involves generating a 3D structure of the molecule, preparing the target protein structure, and then using docking algorithms to predict favorable binding poses and estimate binding energies. Analysis would focus on identifying key interactions, such as hydrogen bonds formed by the hydroxyl group or the Fmoc moiety, and assessing the complementarity between the molecule and its binding pocket.

Based on the provided search queries, "Fmoc-2-hydroxy-L-phenylalanine" (CAS: 1217697-92-1) has been identified as the chemical compound corresponding to the user's request for "this compound" achemblock.com. This compound is a derivative of phenylalanine with a hydroxyl group at the 2-position of the phenyl ring, protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group.

However, the conducted searches did not yield any specific research findings or studies pertaining to the requested sections:

Application of Cheminformatics Tools for Derivative Design

for "this compound" or its synonym "Fmoc-2-hydroxy-L-phenylalanine". The available literature primarily details the compound's basic properties, availability from suppliers, and general information about Fmoc-protected amino acids and their use in peptide synthesis and self-assembly achemblock.comiris-biotech.denih.govmedchemexpress.comiris-biotech.dehimedialabs.comsigmaaldrich.comrsc.orgresearchgate.netnih.gov. Studies on conformational analysis and free energy calculations were found for other peptide systems or general computational chemistry principles but were not applied to this specific derivative iris-biotech.dehimedialabs.compeptide.comnih.govsubr.eduresearchgate.net. Similarly, no specific applications of cheminformatics tools for derivative design involving this compound were identified.

Therefore, due to the strict requirement to focus solely on the specified topics and the absence of relevant data in the search results, it is not possible to generate the detailed, informative, and scientifically accurate content for sections 6.4 and 6.5 as requested.

Future Directions and Emerging Research Avenues for Fmoc L Phe 2 Oh Oh Derivatives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The widespread use of N,N-Dimethylformamide (DMF) and other hazardous polar aprotic solvents in solid-phase peptide synthesis (SPPS) has prompted a significant push toward greener and more sustainable synthetic methodologies. tandfonline.comgyrosproteintechnologies.com These solvents are often classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity, and their use generates large volumes of hazardous waste. tandfonline.com Future research concerning peptides incorporating Fmoc-L-phe(2-OH)-OH will undoubtedly focus on adopting these sustainable practices.

Key strategies for enhancing sustainability include:

Green Solvent Replacement : A primary focus is the replacement of DMF with more environmentally benign alternatives. gyrosproteintechnologies.com Studies have evaluated a range of greener solvents for their efficacy in SPPS, considering factors like resin swelling and the solubility of Fmoc-amino acids. tandfonline.comacs.org Promising candidates that could be applied to syntheses involving this compound are listed in the table below. acs.orgbiotage.com Binary mixtures, such as DMSO/EtOAc or Anisole/NOP, offer adjustable polarity and have shown high efficiency in producing pharmaceutical-grade peptides. gyrosproteintechnologies.comtandfonline.com

Table 1: Potential Green Solvents for SPPS Involving this compound

Solvent Type Key Advantages Reference(s)
2-Methyltetrahydrofuran (2-MeTHF) Bio-based ether Good solubility for Fmoc-AAs; low toxicity. tandfonline.combiotage.com
Cyclopentyl methyl ether (CPME) Ether Low toxicity; favorable environmental profile. acs.orgbiotage.com
N-Butylpyrrolidinone (NBP) Aprotic Similar performance to NMP but not reprotoxic. tandfonline.comgyrosproteintechnologies.com
γ-Valerolactone (GVL) Bio-based lactone Derived from biomass; biodegradable. acs.org
Dimethyl Sulfoxide/Ethyl Acetate (DMSO/EtOAc) Mixture Adjustable polarity; composed of less hazardous solvents. gyrosproteintechnologies.com
Anisole/N-octyl pyrrolidone (Anisole/NOP) Mixture Good resin swelling and AA solubility. tandfonline.com

Development of Advanced Spectroscopic Probes Based on this compound

While natural amino acids like tryptophan and tyrosine have intrinsic fluorescence, they often suffer from poor optical properties for advanced applications. nih.gov This has driven the design of unnatural amino acids (UAAs) with integrated fluorophores for site-specific incorporation into peptides. nih.gov These fluorescently labeled peptides are powerful tools for investigating complex biological processes, including enzyme activity and protein interactions. nih.gov

This compound is an isomer of the commonly used Fmoc-L-tyrosine (4-hydroxyphenylalanine) and serves as an excellent candidate for developing novel spectroscopic probes. chemimpex.com The position of the hydroxyl group can significantly influence the electronic and, therefore, the spectroscopic properties of the molecule. Research into tyrosine derivatives has shown that modifications to the phenyl ring, such as nitration or iodination, can create fluorogenic or fluorescent compounds. biosynth.comchemimpex.com

Future research could focus on:

Intrinsic Fluorescence Studies : Characterizing the intrinsic fluorescence of this compound and comparing its quantum yield and environmental sensitivity to its well-studied isomer, Fmoc-L-tyrosine. The ortho-hydroxy substitution may offer unique photophysical properties.

Derivatization for Novel Probes : Using the 2-hydroxy group as a handle for further chemical modification to create bespoke fluorescent probes with tailored emission wavelengths or sensitivities to specific biological analytes.

Site-Specific Peptide Labeling : Incorporating this compound derivatives into peptides via SPPS to create probes for visualizing cellular processes or for use in advanced diagnostic assays. nih.govchemimpex.com

Integration into Hybrid Organic-Inorganic Materials

The self-assembly of Fmoc-conjugated amino acids into functional biomaterials is a rapidly growing field. d-nb.info The Fmoc group provides a strong driving force for self-assembly through π-stacking and hydrophobic interactions, while the amino acid portion contributes hydrogen bonding and other specific interactions. nih.gov This process leads to the formation of nanostructures such as nanofibers, which can entangle to form hydrogels with applications in drug delivery and tissue engineering. beilstein-journals.orgresearchgate.netrsc.org

This compound is particularly well-suited for this purpose. Like Fmoc-phenylalanine and Fmoc-tyrosine, it can form stable hydrogels. d-nb.infomdpi.com The additional 2-hydroxy group provides another site for hydrogen bonding, potentially leading to more robust or functionally distinct self-assembled structures compared to its non-hydroxylated counterpart.

An emerging avenue is the creation of hybrid organic-inorganic materials. Research has shown that Fmoc-dipeptides can be covalently anchored to inorganic surfaces, such as silica (B1680970) wafers, to modify the surface properties and improve biocompatibility. nih.gov Future work could explore the integration of self-assembled this compound structures with inorganic materials to create:

Functionalized Biosensors : Coating inorganic sensor surfaces with self-assembled this compound to create a biocompatible interface for detecting biological molecules.

Advanced Scaffolds : Using this compound hydrogels as templates for the controlled deposition of inorganic minerals (e.g., silica, calcium phosphate) to create biomimetic hybrid scaffolds for bone tissue engineering.

Novel Nanocomposites : Dispersing nanoparticles within an this compound hydrogel matrix to combine the properties of both components for applications in catalysis or controlled release systems.

Potential in Catalyst Design and Organocatalysis

The precise arrangement of functional groups in amino acids makes them valuable scaffolds for designing catalysts. Tyrosine and its derivatives, for example, are known to act as ligands that coordinate with metal ions through their phenolate (B1203915) and carboxylate groups to form catalytically active complexes and coordination polymers. iisc.ac.inmdpi.com

The structure of this compound presents an intriguing platform for catalyst design. The ortho-position of the hydroxyl group, adjacent to the propanoic acid side chain, creates a potential bidentate chelation site for metal ions. This specific geometry could be exploited to develop novel catalysts.

Future research directions include:

Ligand Synthesis : Using this compound as a precursor for novel chiral ligands. The Fmoc group can be removed to free the amine, which, along with the ortho-hydroxyl and carboxyl groups, could form a tridentate ligand for asymmetric catalysis.

Organometallic Catalysis : Exploring the coordination of various transition metals to this compound derivatives to create new catalysts for reactions such as C-H functionalization or oxidation. Recent work has shown that metal catalysis can selectively functionalize the side chains of tyrosine residues in peptides. acs.org

Peptide-Based Catalysts : Incorporating this compound into short peptide sequences to create a defined chiral microenvironment around a catalytic center, mimicking the active sites of enzymes.

High-Throughput Synthesis and Screening of this compound Containing Libraries

Combinatorial chemistry, particularly the synthesis of large peptide libraries, is a cornerstone of modern drug discovery. nih.gov Fmoc-based SPPS is highly amenable to automation and high-throughput formats, allowing for the rapid parallel synthesis of thousands or even millions of unique peptide compounds. nih.govpeptidemachines.com

Incorporating this compound as a building block into these libraries can introduce novel structural and functional diversity. The ortho-hydroxyl group can participate in specific hydrogen bonding interactions with biological targets, potentially leading to higher binding affinity or selectivity compared to peptides containing standard phenylalanine.

Future work will involve the systematic use of this compound in:

Parallel Library Synthesis : Employing automated synthesizers and multi-well formats (e.g., 96-well plates) to generate focused libraries of peptides where this compound is systematically placed at different positions. nih.gov

One-Bead-One-Compound (OBOC) Libraries : Using the split-and-mix method to create vast libraries where each resin bead carries a unique peptide sequence containing the novel amino acid. nih.gov

High-Throughput Screening : Screening these libraries against biological targets such as enzymes, receptors, or whole cells to identify novel ligands for therapeutic or diagnostic purposes. nih.govresearchgate.net The screening results can then be deconvoluted to identify the active peptide sequences. acs.org

Table 2: High-Throughput Peptide Synthesis Techniques Applicable to this compound

Technique Description Key Features Reference(s)
Parallel Synthesis Peptides are synthesized in spatially separate reactors (e.g., 96-well plates), with each well containing a single, known sequence. Straightforward deconvolution; suitable for smaller, focused libraries. nih.govnih.gov
Split-and-Mix (OBOC) Resin beads are split into pools, coupled with a single amino acid, and then recombined. Repeating this creates a library where each bead has one unique sequence. Generates massive library diversity (millions of compounds); requires on-bead screening and sequencing of hits. nih.gov
SPOT Synthesis Peptides are synthesized on a planar cellulose (B213188) support (paper), with reagents "spotted" onto defined locations. Allows for direct on-membrane binding assays; efficient for epitope mapping. nih.govnih.gov

Q & A

Q. Handling Precautions :

  • Store at -20°C in airtight containers with desiccant to prevent hydrolysis of the Fmoc group .
  • Avoid prolonged exposure to moisture; use inert gas (N₂/Ar) purging during weighing .

Basic: How is this compound synthesized, and what purification methods ensure high yield?

Methodological Answer :
Synthesis involves selective hydroxylation of L-phenylalanine at the 2-position, followed by Fmoc protection. Key steps:

Hydroxylation : Use enzymatic or chemical oxidation (e.g., Pd-catalyzed C–H activation) to introduce the 2-OH group .

Fmoc Protection : React with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in basic conditions (pH 8–9) .

Purification :

  • Reverse-Phase HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) .
  • Crystallization : Ethanol/water (3:1) yields >95% purity .

Advanced: How does the 2-hydroxy group affect coupling efficiency compared to Fmoc-Phe(4-F)-OH or Fmoc-Phe(3-Cl)-OH?

Methodological Answer :
The 2-OH group introduces steric hindrance and hydrogen-bonding interactions, impacting coupling kinetics:

  • Kinetic Studies :
    • Coupling Time : 2-OH derivatives require 2–3 hours vs. 1 hour for 4-F or 3-Cl analogs due to reduced nucleophilicity .
    • Activators : Use HATU/DIPEA instead of HOBt/EDC for higher efficiency .
  • Troubleshooting :
    • Low yields: Increase equivalents (1.5–2.0×) and monitor by LC-MS for incomplete coupling .

Advanced: What analytical techniques validate the stability of this compound under acidic/basic conditions?

Methodological Answer :
Stability profiling is critical for SPPS deprotection steps:

  • Techniques :

    ConditionAnalysis MethodKey Findings (Analog Data)
    20% Piperidine/DMFHPLC-UV (254 nm)Fmoc cleavage >99% in 20 min; 2-OH group stable
    TFA (95%)NMR (¹H/¹³C)No degradation at 25°C for 1 hour
  • Decomposition Products :

    • Heating >150°C releases CO, CO₂, and phenolic byproducts ; mitigate via controlled heating .

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer :
Reported discrepancies arise from batch-specific crystallinity or residual solvents. Mitigation strategies:

Empirical Testing :

  • Prepare saturated solutions in target solvents; filter and quantify via gravimetry .

Crystallinity Adjustment :

  • Recrystallize from ethanol/water to standardize particle size .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles .
  • Spill Management : Collect with absorbent pads; avoid dry sweeping to prevent dust explosions .

Advanced: Can this compound participate in side reactions during SPPS, and how are they detected?

Methodological Answer :
The 2-OH group may undergo unwanted acylation or oxidation :

  • Detection :
    • MALDI-TOF MS : Identify +16 Da (oxidation) or +acyl-group adducts .
  • Prevention :
    • Add 0.1 M ethanedithiol to scavenge oxidizing agents .

Note : Data for this compound are extrapolated from structurally analogous compounds (e.g., Fmoc-Phe(3-Cl)-OH , Fmoc-Phe(4-F)-OH ). Experimental validation is recommended for critical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.